Bis(1,5-cyclooctadiene)nickel(0)

Catalog No.
S679209
CAS No.
1295-35-8
M.F
C16H24Ni
M. Wt
275.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,5-cyclooctadiene)nickel(0)

CAS Number

1295-35-8

Product Name

Bis(1,5-cyclooctadiene)nickel(0)

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;nickel

Molecular Formula

C16H24Ni

Molecular Weight

275.05 g/mol

InChI

InChI=1S/2C8H12.Ni/c2*1-2-4-6-8-7-5-3-1;/h2*1-2,7-8H,3-6H2;/b2*2-1-,8-7-;

InChI Key

JRTIUDXYIUKIIE-KZUMESAESA-N

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]

solubility

Decomposes (NTP, 1992)

Synonyms

1,5-Cyclooctadiene Nickel Complex; Bis(1,5-cyclooctadiene)nickel; Bis(cyclooctadiene)nickel; Bis(cyclooctadiene)nickel(0); Bis(cyclooctadienyl)nickel; Bis(η4-1,5-cyclooctadiene)nickel; Bis-1,5-cyclooctadienylnickel; Bis[(1,2,5,6-η)-1,5-cyclooctadiene

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]

The exact mass of the compound Bis(1,5-cyclooctadiene)nickel is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992). The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2) is a highly reactive, zero-valent nickel complex universally utilized as a primary precursor in organometallic synthesis and homogeneous catalysis. Featuring two labile 1,5-cyclooctadiene (COD) ligands, this compound provides a source of "naked" Ni(0) that readily undergoes ligand exchange with phosphines, N-heterocyclic carbenes (NHCs), and amines [1]. From a procurement perspective, Ni(cod)2 is prioritized over stable Ni(II) salts when processes demand precise stoichiometric control of the active catalyst without the interference of heterogeneous reducing agents or the kinetic delays associated with in-situ metal reduction[2].

Substituting Ni(cod)2 with more stable Ni(II) halides (e.g., NiCl2) combined with external reductants (like Zn or Mn) introduces significant process variability, including induction periods caused by competitive comproportionation (Ni(II) + Ni(0) → 2Ni(I)) and the generation of heterogeneous metal waste [1]. Conversely, attempting to substitute Ni(cod)2 with pre-ligated Ni(0) complexes, such as Ni(PPh3)4, restricts modularity; strongly coordinating phosphine ligands form stable equilibria that can severely attenuate the rate of oxidative addition to electrophiles [2]. For workflows requiring custom ligand environments or unhindered catalytic initiation, Ni(cod)2 remains strictly non-interchangeable[3].

Elimination of Catalytic Induction Periods in Cross-Coupling

In kinetic profiling of catalytic amide arylation, the use of a Ni(II) precatalyst requires in-situ reduction, leading to a delayed onset of catalysis. Reactions initiated with 10 mol% Ni(cod)2 exhibit no induction period and proceed with significantly faster initial kinetics compared to those using 10 mol% NiCl2·glyme [1]. This difference is attributed to the immediate availability of the active Ni(0) species, whereas the Ni(II) system suffers from competitive comproportionation that slows the buildup of the catalytically active state [1].

Evidence DimensionCatalytic induction period and kinetic onset
Target Compound Data0 min induction period; immediate kinetic onset
Comparator Or BaselineNiCl2·glyme (Significant induction period)
Quantified DifferenceComplete elimination of the induction phase
Conditions10 mol% Ni loading, photoredox amide arylation conditions

Procuring Ni(cod)2 ensures immediate catalytic initiation, which is critical for time-sensitive reactions and reproducible kinetic profiling in high-throughput screening.

Superior Macromolecular Yields in Yamamoto Polycondensation

While bench-stable Ni(0) surrogates have been developed to circumvent the cold-storage requirements of Ni(cod)2, they often compromise application-critical performance. In the dehalogenative coupling polycondensation of polyfluorenes, freshly utilized Ni(cod)2 affords polymers with a number-average molecular weight (Mn) exceeding 70,000[1]. In contrast, the air-stable equivalent Ni(cod)(dq) (dq = duroquinone) yields significantly shorter polymer chains with an Mn of only 10,000 to 13,000 under identical optimized conditions [1].

Evidence DimensionNumber-average molecular weight (Mn) of polyfluorene
Target Compound DataMn > 70,000
Comparator Or BaselineNi(cod)(dq) (Mn = 10,000 - 13,000)
Quantified Difference>5x increase in target polymer molecular weight
ConditionsDehalogenative coupling polycondensation with 2,2'-bipyridine ligand

For advanced materials applications like OLEDs and organic photovoltaics, Ni(cod)2 is strictly required to achieve the high molecular weights necessary for optimal electronic and mechanical properties.

Uninhibited Oxidative Addition via Labile Ligand Displacement

The utility of Ni(cod)2 lies in the weak coordination of its COD ligands, which are easily displaced by target ligands to form active species. When compared to pre-ligated Ni(0) complexes like Ni(PPh3)4, Ni(cod)2 allows for precise stoichiometry without residual ligand interference[1]. Ni(PPh3)4 forms complex [Ni(PPh3)n] equilibria in solution, where the presence of excess strongly coordinating PPh3 ligands significantly attenuates the rate of oxidative addition with electrophiles such as bromobenzene [1].

Evidence DimensionOxidative addition efficiency
Target Compound DataClean in-situ ligand exchange, uninhibited oxidative addition
Comparator Or BaselineNi(PPh3)4 (Attenuated reaction rates due to excess phosphine equilibria)
Quantified DifferenceAvoidance of competitive ligand inhibition
ConditionsStoichiometric oxidative addition of aryl halides in solution

Buyers synthesizing custom catalysts must select Ni(cod)2 to prevent residual strong ligands from poisoning the catalytic cycle or altering the intended reaction mechanism.

High Yields in Unactivated Alkyl-Alkyl Kumada Couplings

In the cross-coupling of unactivated alkyl halides with Grignard reagents, the presence of pre-existing strongly coordinating ligands on the nickel precursor can be detrimental. Utilizing Ni(cod)2 in the presence of a 1,3-butadiene additive affords the target cross-coupled alkane (tetradecane) in high yields (>90%) [1]. Conversely, utilizing pre-ligated Ni(II) complexes such as NiCl2(dppp) or NiCl2(PPh3)2 under similar conditions drastically reduces the yield to 22% and 45%, respectively[1].

Evidence DimensionCross-coupling product yield
Target Compound Data>90% yield
Comparator Or BaselineNiCl2(dppp) (22% yield)
Quantified Difference>4x higher yield
ConditionsKumada coupling of n-decyl bromide with n-butylmagnesium chloride, 1,3-butadiene additive, 25 °C

For challenging aliphatic cross-couplings, procuring the 'naked' Ni(0) source is essential to accommodate specific diene additives that pre-ligated complexes reject.

High-Performance Conjugated Polymer Manufacturing

Ni(cod)2 is a primary choice for Yamamoto-type dehalogenative polycondensation. Its demonstrated reactivity compared to bench-stable alternatives ensures the synthesis of high-molecular-weight polyarylenes (e.g., polyfluorenes, polythiophenes) required for organic electronics and optoelectronic devices[1].

High-Throughput Ligand Screening and Catalyst Discovery

Because it lacks strongly coordinating ligands and avoids the induction periods associated with Ni(II) reduction, Ni(cod)2 serves as a highly effective baseline material for screening novel phosphine, NHC, and amine ligands. It ensures that observed kinetic data directly reflect the efficacy of the new ligand rather than the reduction kinetics of the metal precursor [2].

Cross-Coupling of Unactivated Aliphatic Substrates

In complex C(sp3)-C(sp3) bond formations, such as modified Kumada couplings, Ni(cod)2 allows for the precise introduction of transient additives (like 1,3-butadienes) that facilitate the catalytic cycle. Pre-ligated or Ni(II) alternatives fail to accommodate these highly specific coordination environments, making Ni(cod)2 highly valuable for aliphatic functionalization [3].

Physical Description

Bis(1,5-cyclooctadiene)nickel appears as yellow crystals or yellowish green solid. (NTP, 1992)

Boiling Point

Decomposes (NTP, 1992)

Melting Point

284 to 288 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H317 (17.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (82.98%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (17.02%): May cause cancer [Danger Carcinogenicity];
H351 (80.85%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1295-35-8

Wikipedia

Bis(cyclooctadiene)nickel(0)

Dates

Last modified: 08-15-2023

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